Ibiglustat is an inhibitor of glucosylceramide (GlcCer) synthase. Dietary administration of ibiglustat (0.03% w/w) reduces globotriaosylceramide (Gb3) and lyso-Gb3 accumulation in a variety of tissues, including the kidney, heart, and brain, in the Gla-/- mouse model of Fabry disease. It reduces the latency to paw withdrawal in the hot plate test in the same model, indicating reduced peripheral neuropathy. Ibiglustat (0.03% w/w in the diet) reduces gliosis, delays the onset of ataxia, and increases lifespan in the transgenic 4L;C* mouse model of neuronopathic Gaucher disease. Venglustat, also known as Ibiglustat, GZ402671, GZ-452; Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Venglustat, also known as Ibiglustat, GZ402671, GZ-452; Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.
Iberdomide is a modulator of cereblon, a substrate receptor in the CRL4 ubiquitin ligase complex, that has an IC50 value of 60 nM in a competitive TR-FRET assay. In the same assay, it has a higher affinity for cereblon than the related modulators lenalidomide ( IC50 = 1,500 nM) and pomalidomide ( IC50 = 1,200 nM). Iberdomide also has a greater potency for degrading the CRL4 complex substrates Ikaros and Aiolos (EC50s = 1 and 0.5 nM) but has no degradative activity for GSPT1 or CK1α. Iberdomide, also known as CC-220, is potentially for the treatment of systemic lupus erythematosus. Iberdomide significantly reduced Ikaros and Aiolos protein levels in B cells, T cells and monocytes. In SLE PBMC cultures, iberdomide inhibited anti-dsDNA and anti-phospholipid autoantibody production (IC50 ≈10 nM).
GSI-136 is a γ-Secretase Inhibitor. GSI-136 was developed by Wyeth (now a subsidiary of Pfizer) for AD treatment and evaluated in phase I clinical trials to determine its safety and tolerability in healthy subjects. The evaluation of this drug has been extended to other diseases. However, no information about the outcomes of the trials is presently available.
GSK-1034702 is a potent M1 receptor allosteric agonist. GSK-1034702, a selective M(1) receptor allosteric agonist, may have therapeutic benefits in disorders of impaired learning including Alzheimer's disease.